molecular formula C3H9ClFNO B2946187 (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride CAS No. 2242468-89-7

(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride

Cat. No. B2946187
CAS RN: 2242468-89-7
M. Wt: 129.56
InChI Key: YRUKCMQZXUNXTL-DFWYDOINSA-N
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Description

Synthesis Analysis

This would involve detailing the methods and processes used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and the overall reaction mechanism .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, the products of these reactions, and the mechanisms by which these reactions occur .


Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, optical activity, and other relevant physical and chemical properties .

Scientific Research Applications

Microwave-Assisted Synthesis for Antimalarial Activity

A study demonstrates the microwave-assisted synthesis of 1-aminopropan-2-ols, including compounds similar to "(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride," showcasing their potential antimalarial activities against Plasmodium falciparum strains. This rapid and efficient synthesis method underlines the compounds' significance in developing new antimalarial drugs (A. Robin et al., 2007).

Metabolic Studies of Fluoroamphetamine Analogues

Another research focused on the metabolism and behavioral effects of 2-amino-1-fluoro-3-phenylpropane hydrochloride (a closely related structure) in mice, revealing insights into how fluorine substitution impacts drug kinetics and behavior. This contributes to our understanding of the metabolic pathways and potential therapeutic applications of fluoro-substituted amphetamines (T. Danielson et al., 1986).

Stereochemistry in Drug Catabolism

Research on the catabolism of DNA base thymine and the anticancer drug 5-fluorouracil led to the synthesis of derivatives, including (2R)-3-amino-2-fluoropropanoic acid. This work provides valuable insights into the stereochemical aspects of drug metabolism and its implications for drug design and therapy (D. Gani et al., 1985).

Synthesis and Biological Evaluation of Aminopropanol Derivatives

A study on the synthesis of new (arylcarbonyloxy)aminopropanol derivatives as potential β1-adrenergic receptor antagonists highlights the chemical versatility and potential therapeutic applications of aminopropanols. It also emphasizes the importance of physico-chemical properties such as pKa in drug development (Jan Tengler et al., 2013).

Fluoroprolines in Chemical Biology

The synthesis of 4-fluoroprolines, related to the fluoro-hydroxyproline theme, underscores their utility in chemical biology, offering routes to these nonnatural amino acids for research and drug development purposes (M. Chorghade et al., 2008).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems or targets .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, safety precautions that should be taken when handling it, and its environmental impact .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed .

properties

IUPAC Name

(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUKCMQZXUNXTL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CF)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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